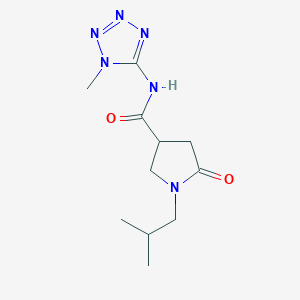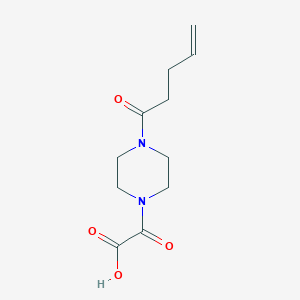![molecular formula C12H20N2O3S B7438061 N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)
N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide, commonly known as PMSF, is a widely used serine protease inhibitor. It is a white crystalline powder that is soluble in water and organic solvents. The chemical structure of PMSF is shown below.
Wirkmechanismus
PMSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue. The reaction between PMSF and the serine residue results in the formation of a stable ester bond, which prevents the protease from functioning.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit platelet aggregation, and modulate the activity of certain ion channels. PMSF has also been shown to have anti-inflammatory effects and to protect against ischemic injury in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PMSF in lab experiments is its high specificity for serine proteases. It is also relatively easy to use and does not require any special equipment. However, PMSF can be expensive and its irreversible inhibition of proteases can sometimes be a limitation.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and applications of PMSF. One area of interest is the development of more potent and selective serine protease inhibitors. Another area of research is the investigation of the anti-inflammatory and cytoprotective effects of PMSF in more detail. Finally, the use of PMSF in drug discovery and development could also be explored further.
Synthesemethoden
PMSF can be synthesized by reacting phenylmethylsulfonyl fluoride with N-methylisopropylamine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the yield of PMSF is typically around 80%.
Wissenschaftliche Forschungsanwendungen
PMSF is commonly used in biochemical and molecular biology experiments to inhibit serine proteases. It is used to prevent proteolysis of proteins during purification and analysis. PMSF is also used to inhibit proteases in cell lysates and tissue extracts.
Eigenschaften
IUPAC Name |
N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-10(15)8-13-9-11-5-4-6-12(7-11)14(2)18(3,16)17/h4-7,10,13,15H,8-9H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWPMDAZZGINEG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=CC=C1)N(C)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNCC1=CC(=CC=C1)N(C)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[2-(oxan-4-yloxymethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7437978.png)

![4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]-1-(2,3,3,3-tetrafluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B7438000.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)
![4-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]oxane-4-carboxamide](/img/structure/B7438012.png)


![4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)

![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)

